2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine

Description

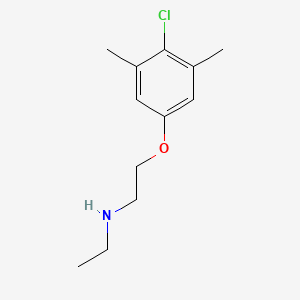

2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine is a synthetic phenoxyethylamine derivative characterized by a 4-chloro-3,5-dimethylphenoxy group attached to an ethylamine backbone.

The synthesis of this compound involves multi-step organic reactions. As reported in , the precursor 4-chloro-3,5-dimethylphenol undergoes Mitsunobu coupling with 2-bromoethanol to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol, followed by azide substitution and reduction to yield the ethanamine derivative . The final N-ethyl substitution is achieved via reductive amination or alkylation protocols, as inferred from analogous procedures in and .

Its nuclear magnetic resonance (NMR) data includes key signals such as δ 155.85 ppm (aromatic carbons) in ¹³C NMR and δ 2.36 ppm (methyl protons) in ¹H NMR, consistent with the chloro-dimethylphenoxy and ethylamine moieties .

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVBZNQPWRPWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC(=C(C(=C1)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Formula : C₁₂H₁₈ClNO

- CAS Number : 1040685-98-0

It is characterized by a chloro-substituted phenoxy group and an ethylamine moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, studies utilizing the sulforhodamine B (SRB) assay on human prostate cancer cells (PC-3) have demonstrated that certain analogs show effective inhibition of cell proliferation at low micromolar concentrations. The mechanism involves the modulation of apoptosis through adrenergic receptor pathways, specifically targeting alpha1D and alpha1B adrenergic receptors .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Clopenphendioxan | PC-3 | 0.5 | Alpha1D/alpha1B antagonist |

| This compound | PC-3 | TBD | TBD |

Neuropharmacological Effects

The compound may also influence neuropharmacological pathways. Analogous compounds have been studied for their effects on neurotransmitter systems, particularly in terms of serotonin and norepinephrine reuptake inhibition. This suggests potential applications in treating mood disorders or anxiety-related conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Adrenergic Receptor Modulation : The compound interacts with alpha adrenergic receptors, influencing cellular signaling pathways related to growth and apoptosis.

- Inhibition of Cell Proliferation : By affecting key signaling pathways involved in cell cycle regulation, it can inhibit tumor growth.

- Neurotransmitter Interaction : Potential modulation of serotonin and norepinephrine levels may contribute to its neuropharmacological effects.

Case Studies

A notable study investigated the effects of various phenoxy derivatives on cancer cell lines. The results indicated that modifications in the phenoxy group significantly alter the compound's affinity for adrenergic receptors and its resultant biological activity. Specifically, compounds with additional methyl groups exhibited enhanced antitumor properties due to improved receptor binding .

Scientific Research Applications

Medicinal Chemistry

2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Mcl-1 Inhibition

A study focused on the development of inhibitors targeting Mcl-1, a protein involved in apoptosis regulation, highlighted the compound's role in structural investigations. The compound demonstrated an IC50 value of 80 nM in displacing BAK peptide binding to Mcl-1, showcasing its potential as an anticancer agent .

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens. The structure of this compound may contribute to its efficacy against bacteria.

Table 1: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 256 µg/mL | |

| Staphylococcus aureus | 128 µg/mL |

Cytotoxicity Against Cancer Cells

The compound has shown promise in cytotoxicity assays against various cancer cell lines. Its selective toxicity suggests potential for development into anticancer therapies.

Table 2: Cytotoxicity Data

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit certain enzymes relevant to disease progression, such as acetylcholinesterase, which is significant in neurodegenerative diseases.

Case Study: Enzyme Inhibition Potential

Research on similar compounds indicated that modifications could enhance inhibitory activity against acetylcholinesterase, suggesting a pathway for further exploration with this compound .

Structural Investigations and SAR Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Investigations have shown that specific modifications can significantly alter its efficacy.

Table 3: Structural Modifications and Activity

| Modification | Observed Activity | IC50 (µM) |

|---|---|---|

| N-Methylation | Decreased activity | >30 |

| Peptoid substitution | Maintained activity | 0.234 |

| Backbone conformation changes | Significant impact | Varies |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Bioactivity :

- The N-ethyl derivative lacks the carboxylic acid group present in 602-UC, which is critical for auxin-like activity in plants. This suggests reduced direct growth-regulatory effects compared to 602-UC .

- Unlike 25C-NBOMe, which targets serotonin receptors due to its methoxybenzyl substituent, the N-ethyl compound’s simpler structure may prioritize interactions with plant or enzyme-specific targets .

Synthetic Accessibility :

- The N-ethyl derivative requires fewer synthetic steps compared to triazole-containing analogs like WH7, which involve coupling with heterocyclic amines .

Solubility and Stability :

- Compared to the acetic acid derivative (602-UC), the ethylamine variant likely exhibits better lipid solubility due to the absence of a polar carboxyl group, enhancing membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | 602-UC (Acetic Acid Derivative) | WH7 (Triazole Derivative) |

|---|---|---|---|

| Molecular Weight | ~225.7 g/mol | 214.6 g/mol | 291.7 g/mol |

| Solubility | Likely soluble in DMSO, ethanol | 30 mg/mL in DMSO/ethanol | Limited aqueous solubility |

| Stability | Stable at -20°C (inferred from analogs) | Stable ≥4 years at -20°C | No data |

| NMR Features | δ 2.36 (s, 6H, methyl), δ 155.85 (aromatic C) | δ 2.34 (s, methyl), δ 170.2 (COOH) | δ 7.8 ppm (triazole H) |

Research Implications

- Medicinal Chemistry : The ethylamine backbone may enhance blood-brain barrier penetration compared to bulkier analogs (e.g., WH7), making it a candidate for central nervous system-targeted drugs .

- Agricultural Chemistry: While less active than 602-UC, its stability and solubility profile could make it a scaffold for novel agrochemicals .

Notes

- Safety: Handle with caution; structurally related phenoxyethylamines (e.g., NBOMe derivatives) are associated with neurotoxicity .

- Research Gaps: Limited direct bioactivity data for the N-ethyl variant necessitates further studies on receptor binding and metabolic stability.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution of a suitable halogenated ethanamine derivative with 4-chloro-3,5-dimethylphenol or its activated derivative. The key steps include:

- Preparation or procurement of 4-chloro-3,5-dimethylphenol as the phenoxy source.

- Activation of the ethanamine moiety, often as a halogenated intermediate (e.g., 2-chloroethylamine derivatives).

- Nucleophilic substitution reaction to form the ether linkage between the phenol and the ethanamine side chain.

- Introduction of the N-ethyl substituent via alkylation or by using an N-ethylated ethanamine precursor.

Starting Materials and Reagents

| Compound | CAS Number | Role in Synthesis | Notes |

|---|---|---|---|

| 4-Chloro-3,5-dimethylphenol | 1123-63-3 | Phenol component | Solid, melting point 80-85 °C |

| N-ethyl-1-chloroethanamine | — | Alkylating agent / ethanamine precursor | Used for nucleophilic substitution |

| Base (e.g., K2CO3, NaOH) | — | Deprotonation of phenol | Facilitates phenolate formation |

| Solvent (e.g., acetone, DMF) | — | Reaction medium | Polar aprotic solvents preferred |

Detailed Synthetic Procedure

Phenolate Formation

4-Chloro-3,5-dimethylphenol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base like potassium carbonate (K2CO3) is added to deprotonate the phenol, forming the phenolate ion, which is a strong nucleophile.Nucleophilic Substitution

The phenolate solution is then reacted with N-ethyl-1-chloroethanamine (or a similar halogenated ethanamine derivative). The phenolate attacks the electrophilic carbon attached to the halogen in the ethanamine, displacing the halide and forming the ether bond.Purification

The reaction mixture is stirred at elevated temperature (typically 60-80 °C) for several hours to ensure completion. After reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated. Further purification is done via column chromatography or recrystallization.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (Reported) |

|---|---|---|---|---|

| Phenolate formation | 4-Chloro-3,5-dimethylphenol + K2CO3 + DMF | Room temperature | 30 min | — |

| Nucleophilic substitution | Add N-ethyl-1-chloroethanamine | 60-80 °C | 4-12 hours | 70-85% |

| Work-up and purification | Extraction, drying, chromatography | Room temperature | — | — |

Research Findings and Optimization

- Base Selection: Potassium carbonate is preferred due to its mild basicity and solubility in polar solvents, minimizing side reactions and decomposition.

- Solvent Impact: Polar aprotic solvents such as DMF or acetone enhance the nucleophilicity of the phenolate and solubility of reactants, improving yield and reaction rate.

- Temperature Control: Moderate heating (60-80 °C) accelerates the substitution without causing degradation of sensitive groups.

- Purification Techniques: Column chromatography using silica gel with hexane/ethyl acetate mixtures is effective for isolating the pure product.

Comparative Data on Related Phenoxy Ethanamine Syntheses

| Compound | Phenol Derivative | Halogenated Amine | Yield (%) | Purification Method | Reference Notes |

|---|---|---|---|---|---|

| This compound | 4-Chloro-3,5-dimethylphenol | N-ethyl-1-chloroethanamine | 70-85 | Column chromatography | Standard nucleophilic substitution |

| 4-Chloro-2,6-dimethylphenol ethers | 4-Chloro-2,6-dimethylphenol | Various alkyl halides | 60-80 | Recrystallization | Similar phenol substitution chemistry |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : Start with 4-chloro-3,5-dimethylphenol as the phenolic precursor. Alkylate with 1-chloro-2-(ethylamino)ethane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or acetone).

- Optimization : Use controlled stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) to minimize side products. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

- Yield Improvement : Optimize temperature (60–80°C) and reaction time (12–24 hours). Consider catalytic phase-transfer agents (e.g., TBAB) to enhance reactivity in biphasic systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC/GC-MS : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>98%). Compare retention times with standards.

- NMR : Confirm structure via ¹H/¹³C NMR (key signals: δ 6.7–7.1 ppm for aromatic protons, δ 3.5–4.0 ppm for ethoxy groups, δ 1.2–1.4 ppm for ethylamine protons) .

- Elemental Analysis : Validate molecular formula (C₁₁H₁₅ClNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound, and what experimental validation is required?

Methodological Answer:

- In Silico Approaches :

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with serotonin (5-HT₂A) or adrenergic receptors. Focus on the phenoxy-ethylamine backbone’s binding affinity .

- QSAR Models : Corate substituent effects (e.g., chloro vs. methoxy groups) on receptor activation using published datasets of analogous compounds .

- Experimental Validation :

- In Vitro Assays : Conduct competitive binding assays (e.g., radioligand displacement in HEK-293 cells expressing target receptors). Measure EC₅₀ values for dose-response curves .

Q. What strategies resolve contradictions in reported toxicity data for halogenated phenethylamines?

Methodological Answer:

- Data Harmonization :

- Meta-Analysis : Compare toxicity studies (e.g., LD₅₀, mutagenicity) across structurally similar compounds. Adjust for variables like administration route (oral vs. intravenous) and purity .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., OECD Guidelines 423 for acute toxicity). Use identical batches of the compound to isolate experimental variables .

- Mechanistic Clarification : Perform in vitro hepatocyte assays to assess metabolic stability and identify toxic metabolites (e.g., chloro-substituted quinones via CYP450 oxidation) .

Q. How can environmental fate studies be designed to evaluate the persistence of this compound in aquatic systems?

Methodological Answer:

- Experimental Design :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS/MS; calculate half-life (t₁/₂) .

- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous matrices. Quantify degradation products and assess eco-toxicity (e.g., Daphnia magna bioassays) .

- Modeling : Use EPI Suite or similar software to predict biodegradation pathways and bioaccumulation potential (log Kow estimated at 2.8–3.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.